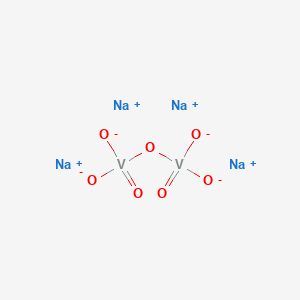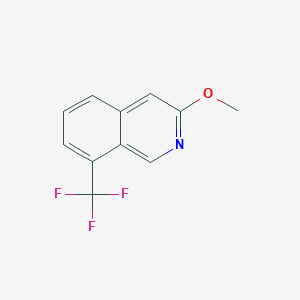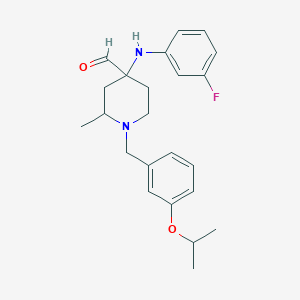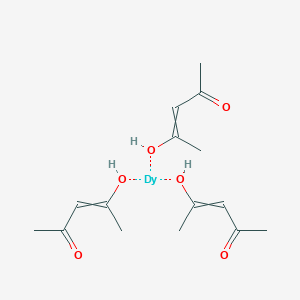
Sodium pyrovanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pyrovanadate is an inorganic compound with the chemical formula Na4V2O7 . It is a white crystalline or powdery substance . It is used as a chemical raw material and can be found in metal and ceramic science .
Synthesis Analysis
Sodium pyrovanadate can be synthesized by solid-state reaction using sodium carbonate (Na2CO3) and vanadium pentoxide (V2O5) as raw materials . The reaction proceeds extensively with increasing temperature and reducing partial pressure of carbon dioxide .Molecular Structure Analysis
The molecular structure of Sodium pyrovanadate consists of Sodium (Na), Vanadium (V), and Oxygen (O) atoms. The linear formula is Na4V2O7 . The structure contains layers of corner-sharing VO4 and ZnO4 tetrahedra, the former in pairs forming pyrovanadate V2O7 units .Chemical Reactions Analysis
The reaction of Sodium pyrovanadate with oxides and peroxides of sodium, potassium, calcium, barium, and manganese has been studied . The oxidative roasting of vanadium-bearing converter slag is conducted at temperatures between 750 and 850 °C .Physical And Chemical Properties Analysis
Sodium pyrovanadate has a molecular weight of 305.84 . It is soluble in water and acid, but insoluble in alcohol and ether . It is a relatively stable compound with a long shelf life at room temperature .Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties : Sodium pyrovanadate (Na4V2O7) was synthesized and characterized to understand its thermodynamic properties at high temperatures. The study found phase transformations and calculated the enthalpy and heat capacity, which are crucial for understanding its behavior in high-temperature environments (Pei et al., 2020).
Chemical Reactions with Lead Ions : Research on the reaction of sodium pyrovanadate with lead nitrate in aqueous solution revealed insights into the hydrolysis of lead cations and vanadate ions (Berzrukov, 1990).
Powder Synthesis via Solid-State Reaction : Sodium pyrovanadate powder was synthesized using a solid-state reaction. The study involved thermodynamic software and kinetic analysis to characterize the preparation process, which is significant for industrial applications (Pei et al., 2020).
Biomedical Research : Sodium pyrovanadate's effects on enzymatic activity in diabetic rats were studied. It normalized hyperglycemia and altered enzyme profiles in liver and kidney tissues, showing potential for diabetes treatment (Saxena et al., 1992).
Growth Effects in Rats : Research on vanadium compounds, including sodium pyrovanadate, found that they significantly enhance growth in rats on a purified diet. This study highlights the biological importance of vanadium compounds in nutrition (Schwarz & Milne, 1971).
Energy Storage Applications : Sodium pyrovanadate has been studied for its potential in energy storage, particularly in the development of aqueous zinc-ion batteries. It showed promising electrochemical performance, suggesting its applicability in advanced battery technologies (Xia et al., 2018).
Safety and Hazards
Sodium pyrovanadate should be handled with care. It should avoid contact with strong oxidants and reducing agents to avoid dangerous reactions . Protective gloves and glasses should be worn to avoid contact with skin and eyes . If ingested or inhaled, medical attention should be sought immediately .
Zukünftige Richtungen
Sodium pyrovanadate is a critical intermediate compound of the sodium roasting converter slag . Its properties need to be extensively studied to better understand the sodium roasting process . Future research could focus on improving the technology for vanadium extraction, without shutdown of production or radical modification of the equipment .
Eigenschaften
IUPAC Name |
tetrasodium;(dioxido(oxo)vanadio)oxy-dioxido-oxovanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.7O.2V/q4*+1;;;;4*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQXWIFSIGOOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)([O-])O[V](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na4V2O7, Na4O7V2 |
Source


|
| Record name | sodium pyrovanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyrovanadate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/no-structure.png)
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)


![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)
